D-Mannose-5-C-d
Description
Properties
Molecular Formula |
C₆H₁₁DO₆ |
|---|---|
Molecular Weight |
181.16 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for D Mannose 5 C D and Analogues
Stereoselective Glycosylation Strategies for C-Glycoside Formation
The creation of a stereochemically defined C-glycosidic bond is a central challenge in the synthesis of C-glycosides. rsc.org Various innovative methods have been developed to address this, ranging from transition metal-catalyzed reactions to classical nucleophilic substitutions and Reformatsky reactions.
Transition Metal-Catalyzed C-Glycosylation Reactions
Transition metal catalysis has emerged as a powerful tool for constructing C-C bonds, and its application in C-glycosylation has seen significant growth. rsc.org These methods offer mild reaction conditions and high levels of regio- and stereoselectivity. rsc.org
Palladium-Catalyzed Approaches (e.g., Cross-Coupling, C-H Glycosylation)
Palladium-catalyzed reactions are a cornerstone for the synthesis of C-glycosides, enabling the formation of C-aryl, C-alkyl, and C-alkenyl glycosides under mild conditions. rsc.org A key strategy involves the C-H palladation at the ortho position of an arene, forming a palladacycle intermediate which then reacts with a glycosyl donor. chinesechemsoc.orgchinesechemsoc.org
Recent advancements include the palladium-catalyzed stereoselective dual C-H bond glycosylation of ferrocenyl amides with various glycosyl chlorides, including D-mannose derivatives, to produce diglycosylated products with high α-selectivity. rsc.org Another notable development is the palladium-catalyzed ortho-directed C-H glycosylation of arenes and heteroarenes using glycosyl chlorides. researchgate.net This method utilizes a directing group to form a catalytic palladacycle intermediate that acts as a soft aryl nucleophile, reacting with high efficiency and stereocontrol. researchgate.net For instance, the synthesis of C2-α-mannosyl-tryptophan has been achieved with high efficiency and stereoselectivity using a palladium-catalyzed auxiliary-directed remote C-H glycosylation. chinesechemsoc.orgchinesechemsoc.org
| Catalyst/Reagent | Substrate(s) | Product Type | Stereoselectivity | Reference(s) |
| Pd(OAc)2 | Ferrocenyl amides, D-mannosyl chloride | Bis-C-ferrocenyl glycosides | Exclusive α-selectivity | nih.gov |
| Pd(OAc)2, i1QA auxiliary | N-protected Tryptophan, α-mannosyl chloride | C2-α-Man-Trp | Exclusive α-selectivity | chinesechemsoc.org |
| Pd(OAc)2, AQ auxiliary | Arenes/Heteroarenes, Glycosyl chlorides | C-aryl glycosides | High α-diastereoselectivity | researchgate.net |
Mechanistic studies, including Density Functional Theory (DFT) calculations, support a concerted oxidative addition mechanism for the stereospecific functionalization of the palladacycle intermediate with an α-mannosyl chloride donor. chinesechemsoc.org
Nickel-Catalyzed Tandem Borylation/Glycosylation
Nickel catalysis offers a cost-effective and efficient alternative for C-glycoside synthesis. A recent innovation is the nickel-catalyzed tandem borylation/glycosylation of glycals. acs.orgnih.gov This method allows for the one-pot synthesis of multifunctional C-glycosides by generating a glycosyl-Ni species in situ, which then undergoes a cascade reaction. acs.orgnih.gov This approach is notable for its ability to simultaneously introduce both a C-C and a C-B bond at the anomeric center with excellent stereocontrol. acs.orgnih.gov
This strategy has been successfully applied to the late-stage glycosylation of natural products and commercial drugs, demonstrating its broad applicability. acs.org The stereoselectivity is influenced by the endocyclic oxygen and the substituent at the C3 position of the glycal. acs.orgnih.gov While this method has shown great promise, some challenges remain, particularly in achieving high β-selectivity for certain substrates.
| Catalyst/Reagent | Substrate(s) | Product Type | Key Feature | Reference(s) |
| Nickel catalyst | Glycals, Carbon halides, Diboron reagent | Multifunctional C-glycosides | One-pot borylation and glycosylation | acs.orgnih.gov |
Radical Pathways in Metal-Mediated C-Glycosylation
Radical-based glycosylation methods have gained traction as they provide access to glycosidic bonds that can be difficult to form using traditional ionic pathways. rsc.orgacs.org Metal-mediated radical C-glycosylation often involves the generation of a glycosyl radical from a suitable precursor, which then couples with an acceptor.
Palladium catalysis can also involve radical pathways. For example, a visible-light-induced palladium-catalyzed reaction between a bromide pyranose and styrene (B11656) has been proposed to proceed through a radical addition mechanism. rsc.org In this process, a Pd(0) complex undergoes a single-electron transfer (SET) with the glycosyl bromide to form a radical intermediate. rsc.org
More recently, methods utilizing bench-stable glycosyl donors like glycosyl sulfoxides and sulfones have been developed to generate glycosyl radicals under mild photoredox conditions. acs.org These radicals can then participate in C-glycosylation reactions. For instance, copper metallaphotoredox catalysis enables the dehydroxylative radical N-glycosylation of heterocycles using stable 1-hydroxy carbohydrates as the radical precursors. nih.gov Although focused on N-glycosides, this principle highlights the potential for C-glycosylation via similar radical intermediates. The stereochemical outcome of these radical reactions often favors the axial product due to the intrinsic reactivity of the glycosyl radical, but catalyst control can sometimes override this preference. acs.org
Nucleophilic Substitution at the Anomeric Center
The formation of C-glycosides can also be achieved through nucleophilic substitution at the anomeric carbon. rsc.orgrsc.org This approach typically involves the reaction of a nucleophilic carbon species with an electrophilic glycosyl donor. The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the leaving group, the solvent, and the protecting groups on the sugar ring. rsc.orgrsc.org
The mechanism can range from a pure SN2-type displacement to an SN1-like process involving a glycosyl cation intermediate. rsc.orgrsc.org For mannose derivatives, the presence of an axial substituent at C2 can disfavor an SN2 reaction from the α-face due to steric hindrance, often leading to α-glycosides. However, the formation of β-D-manno configured units can be achieved through methods that involve a non-participating, electron-withdrawing group at C2, which directs the stereochemistry of the glycosidation. colab.ws Subsequent reduction of this group then yields the desired mannose configuration. colab.ws
Reformatsky Reactions for C-Glycoside Synthesis
The Reformatsky reaction provides a valuable method for the synthesis of C-glycosides, particularly for creating a C-C bond at the anomeric center. This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester, to a carbonyl compound. In the context of C-glycoside synthesis, a carbohydrate-derived lactone or a 5-ketoaldehyde can serve as the electrophile. nih.govacademie-sciences.fracademie-sciences.fr
An efficient and simple approach for the stereoselective synthesis of β-Kdo C-glycosides has been described using SmI2-mediated Reformatsky reactions. nih.gov This method couples peracetylated anomeric acetate (B1210297) or 2-pyridyl sulfide (B99878) donors with carbonyl compounds. nih.gov Similarly, the addition of ethyl bromodifluoroacetate to glyconolactones derived from mannose has been used to create C-glycosides with a difluoromethyl group. academie-sciences.fr However, the diastereoselectivity of these reactions can be variable. For example, the Reformatsky addition to a mannose-derived 5-ketoaldehyde gave a nearly 1:1 mixture of diastereomers. academie-sciences.fracademie-sciences.fr
| Reagent(s) | Substrate(s) | Product Type | Stereoselectivity | Reference(s) |
| SmI2 | Peracetylated anomeric acetate/sulfide, Carbonyl compounds | β-Kdo C-glycosides | Stereoselective | nih.gov |
| Ethyl bromodifluoroacetate, Zn | Mannonolactone | C-glycoside with CF2CO2Et group | Diastereoselective (major isomer pseudo-equatorial) | academie-sciences.fr |
| Ethyl bromodifluoroacetate, RhI, Et2Zn | Mannose-derived 5-ketoaldehyde | 5-hydroxy-CF2-glycosides | Poor (58:42) | academie-sciences.fracademie-sciences.fr |
De Novo Synthesis from Acyclic Precursors
The de novo synthesis of carbohydrates from simple, non-carbohydrate acyclic precursors offers a powerful and flexible route to rare and modified sugars, including C-5 substituted D-mannose analogues. fu-berlin.deacs.org This bottom-up strategy allows for the precise installation of desired stereochemistry and functional groups from the outset, bypassing the often complex protecting group manipulations required when modifying the native D-mannose scaffold.
A common strategy involves the asymmetric aldol (B89426) reaction to construct the carbohydrate backbone. For instance, a plausible route to a C-5 branched hexose (B10828440) could begin with the aldol condensation of a chiral C3 building block, such as a derivative of (S)-ethyl lactate, with a suitable C3 aldehyde. fu-berlin.de Subsequent stereocontrolled reactions, including reductions and further carbon-carbon bond formations (e.g., allylation), can elongate the acyclic chain. The crucial C-5 stereocenter is often established early in the synthesis using chiral auxiliaries or catalysts. Once the fully functionalized acyclic precursor is assembled, an intramolecular cyclization, often via hemiacetal formation, yields the pyranose ring. acs.org
Another powerful de novo method is the hetero-Diels-Alder reaction between a substituted diene and an activated carbonyl compound, which can form the pyranose ring in a single, highly stereocontrolled step. mdpi.com For example, the reaction of a 1,4-dialkoxy-1,3-diene with a chiral glyoxylate (B1226380) can provide direct access to hex-2-enopyranosides, which can then be further elaborated to the desired saturated mannose derivative. mdpi.com These de novo approaches provide unparalleled control over the molecular architecture, enabling the synthesis of C-5 functionalized mannosides that are difficult to access through other means. fu-berlin.de
Regioselective Functionalization at the C-5 Position of D-Mannose
Direct functionalization of the D-mannose scaffold presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.net Achieving regioselectivity at the C-5 position, a secondary alcohol, is particularly difficult and requires sophisticated chemical or enzymatic strategies.
Strategies for Selective Carbon-Carbon Bond Formation at C-5
The formation of a carbon-carbon bond at the C-5 position is a key step in synthesizing D-Mannose-5-C-d analogues. Both chemical and enzymatic methods have been explored to achieve this transformation.
One chemoenzymatic strategy involves the chemical synthesis of a C-5 modified mannose-1-phosphate, which is then enzymatically converted to the corresponding nucleotide sugar. For example, a C5-methyl mannose derivative was synthesized and subsequently used as a substrate for a pyrophosphorylase enzyme, demonstrating that modifications at this position can be tolerated, albeit with reduced efficiency compared to the native substrate.
Enzymatic approaches often exploit enzymes that transiently oxidize the carbohydrate ring, thereby activating adjacent positions. GDP-mannose 3',5'-epimerase (GME), for instance, catalyzes the oxidation of GDP-D-mannose at the C-4 position to form a keto-intermediate. nih.gov This oxidation increases the acidity of the proton at C-5, facilitating its removal and enabling epimerization. This principle of enzymatic oxidation to activate a specific carbon for subsequent modification is a powerful tool in biocatalysis. nih.gov
More recently, photoredox catalysis has emerged as a powerful platform for C-C bond formation through radical intermediates. nih.govresearchgate.net While many applications in carbohydrate chemistry focus on the anomeric position, these methods hold potential for targeting other positions. rsc.orgrsc.org Strategies involving hydrogen atom transfer (HAT) could, in principle, be designed to selectively abstract a hydrogen atom from the C-5 position, generating a carbon-centered radical that could be trapped by a carbon nucleophile to form the desired C-C bond under mild conditions. nih.govresearchgate.net
Protection and Deprotection Group Chemistry for Positional Control
The cornerstone of regioselective chemical modification of carbohydrates is the strategic use of protecting groups. rsc.org To functionalize the C-5 position of D-mannose, a multi-step sequence of protection and deprotection is typically required to differentiate it from the other secondary hydroxyls (C-2, C-3, C-4) and the primary hydroxyl at C-6.
A common strategy begins with the selective protection of the more reactive primary C-6 hydroxyl group using a bulky protecting group like trityl (Tr) or tert-butyldiphenylsilyl (TBDPS). The remaining secondary hydroxyls can then be protected with groups like benzyl (B1604629) (Bn) or acetyl (Ac). Selective deprotection of the C-6 position, followed by oxidation to an aldehyde, renders the C-5 proton acidic and susceptible to elimination, forming a C5-C6 enol ether. This intermediate can then be subjected to reactions that functionalize the C-5 position.
Alternatively, orthogonal protecting group strategies are employed where different classes of protecting groups can be removed under specific conditions without affecting the others. rsc.orgfrontiersin.org For example, a mannose building block might be prepared with an acid-labile group (e.g., trityl), a base-labile group (e.g., acetate), and a group removable by hydrogenation (e.g., benzyl). This allows for the sequential unmasking of specific hydroxyl groups to direct reactions to the desired position. The development of catalyst-controlled regioselective acetalization of diols has also provided powerful tools for discriminating between adjacent hydroxyl groups in mannose. rsc.org
| Protecting Group | Abbreviation | Typical Installation Reagents | Cleavage Conditions | Notes |
|---|---|---|---|---|
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base; "Permanent" group. rsc.org |
| p-Methoxybenzyl | PMB | PMBCl, NaH | DDQ or CAN (Oxidative) | Orthogonal to Benzyl group. canada.ca |
| Acetyl | Ac | Ac₂O, Pyridine | NaOMe, MeOH (Zemplér conditions); Mild base | Base-labile; Can participate in neighboring group effects. |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole | TBAF (Fluoride source) | Bulky group selective for primary alcohols (C-6). researchgate.net |
| Trityl | Tr | TrCl, Pyridine | Mild acid (e.g., 80% AcOH) | Very bulky; Highly selective for primary alcohols. canada.ca |
| Levulinoyl | Lev | Levulinic acid, DCC | Hydrazine acetate | Orthogonal to acetyl and benzoyl groups. rsc.org |
Chemoenzymatic and Biocatalytic Routes to C-Glycosides
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymes with the flexibility of chemical synthesis to create complex carbohydrates. rsc.org This approach is particularly valuable for constructing C-glycosides and their derivatives, where stereocontrol is paramount.
Aldolases are a class of enzymes that catalyze stereoselective carbon-carbon bond formation and have been used in the synthesis of sialic acid derivatives starting from mannose precursors. rsc.org For example, sialic acid aldolase (B8822740) can catalyze the reaction between pyruvate (B1213749) and N-acetylmannosamine (ManNAc) to form N-acetylneuraminic acid (Neu5Ac). nih.gov By using chemically modified ManNAc derivatives, this method allows for the synthesis of sialic acids with modifications at various positions, including those derived from the C-5 position of the original mannose scaffold. nih.gov
Epimerases also play a key role in biocatalytic routes. The GDP-mannose 3',5'-epimerase (GME) from plants and the RmlC epimerase from bacteria are notable examples. nih.gov These enzymes catalyze epimerization at both the C-3 and C-5 positions via a 4-keto intermediate, without the need for a cofactor. nih.gov This enzymatic transformation provides a route to L-gulose and L-galactose derivatives from D-mannose, showcasing biocatalysis as a means to profoundly alter the carbohydrate backbone at the C-5 position.
One-pot multi-enzyme (OPME) systems have streamlined the synthesis of complex glycans by combining several enzymatic steps into a single reaction vessel, avoiding intermediate purification steps. nih.gov A chemoenzymatic strategy to produce a C5-methylated GDP-D-mannose involved the chemical synthesis of C5-methyl-mannose-1-phosphate, followed by its conversion to the final product using a GDP-mannose pyrophosphorylase. This highlights how a synthetic, non-natural building block can be incorporated into a biosynthetic pathway.
| Enzyme Class | Example Enzyme | Reaction Type | Relevance to this compound |
|---|---|---|---|
| Aldolase | Sialic Acid Aldolase | Aldol Addition | Uses D-mannose or ManNAc derivatives as substrates for C-C bond formation. rsc.org |
| Epimerase | GDP-mannose 3',5'-epimerase (GME) | C-3/C-5 Epimerization | Directly modifies the stereochemistry at C-5 of GDP-D-mannose via a 4-keto intermediate. nih.gov |
| Pyrophosphorylase | GDP-mannose pyrophosphorylase (GDP-Man PP) | Nucleotide Sugar Formation | Can accept C-5 modified mannose-1-phosphates to synthesize non-natural GDP-sugars. researchgate.net |
| Glycosyltransferase | Various (e.g., ST6GAL-I) | Glycosidic Bond Formation | Used in modular synthesis to extend chemically synthesized cores, including those based on mannose. nih.gov |
Modular and Combinatorial Synthetic Approaches for this compound Libraries
To explore the biological functions of C-5 modified mannose derivatives, it is often necessary to synthesize a variety of analogues. Modular and combinatorial approaches provide an efficient means to generate libraries of such compounds for screening and structure-activity relationship (SAR) studies. canada.carsc.org
A prominent modular strategy utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.gov In this approach, a core this compound building block is synthesized with either an azide (B81097) or an alkyne handle. This functionalized core can then be rapidly and efficiently coupled to a library of diverse molecular fragments (peptides, lipids, fluorophores, etc.) that bear the complementary functional group. This method was used to create libraries of amphiphilic Janus glycodendrimers, where mannose was one of the hydrophilic heads clicked onto a hydrophobic scaffold. frontiersin.org
Solid-phase synthesis is another powerful tool for building combinatorial libraries. A mannose derivative can be attached to a resin support and then subjected to a series of reaction cycles to build up complexity. The use of automated synthesizers allows for the parallel synthesis of many distinct compounds in a high-throughput fashion. canada.ca For example, a library of neoglycopeptides was generated by coupling α-C-linked mannose aldehyde derivatives to dipeptides on a solid support using reductive amination. canada.ca
Chemoenzymatic strategies are also well-suited for modular library synthesis. rsc.org A common core structure, such as a bisected N-glycan containing mannose, can be assembled chemically. rsc.org This core can then be enzymatically diversified using a panel of glycosyltransferases, each of which adds a specific sugar to a specific position, generating a library of complex glycans from a single precursor. These systematic approaches are invaluable for generating the molecular diversity needed to decode the complex roles of carbohydrates in biology.
Sophisticated Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of C-glycosides in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to establish the compound's constitution, configuration, and conformation. exlibrisgroup.comnih.govresearchgate.netanalis.com.my
The complete assignment of proton (¹H) and carbon (¹³C) signals is the foundational step in structural elucidation. 1D NMR (¹H and ¹³C) provides initial information on the types and number of protons and carbons present. analis.com.my However, due to signal overlap common in complex molecules, 2D NMR techniques are essential for unambiguous assignments. analis.com.mymdpi.com
COSY (Correlation Spectroscopy) is used to identify spin-coupled protons, typically those on adjacent carbons (²J and ³J couplings), allowing for the tracing of proton networks within the mannose ring. analis.com.mymdpi.com
TOCSY (Total Correlation Spectroscopy) extends this correlation, revealing the entire spin system of a sugar ring, from the anomeric proton to the protons of the exocyclic CH₂OH group.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (typically 2-4 bonds) correlations between protons and carbons. researchgate.netmdpi.com This technique is particularly vital for C-glycosides as it can show a correlation between the anomeric proton (H-1) and the aglycone carbon, confirming the C-C linkage.
For a hypothetical analysis of D-Mannose-5-C-d, the following table represents plausible NMR data based on known values for mannose derivatives.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations |
| 1 | ~75-85 | ~4.5-5.0 | H-1 to C-2, C-5 |
| 2 | ~70-75 | ~3.8-4.2 | H-2 to C-1, C-3, C-4 |
| 3 | ~72-78 | ~3.7-4.1 | H-3 to C-2, C-4, C-5 |
| 4 | ~67-72 | ~3.6-4.0 | H-4 to C-3, C-5, C-6 |
| 5 | ~70-75 | ~3.5-3.9 | H-5 to C-1, C-4, C-6 |
| 6 | ~61-65 | ~3.7-3.9 | H-6 to C-4, C-5 |
The preferred conformation of the pyranose ring and the orientation around the C-glycosidic bond are determined by analyzing ³J coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.netacs.org
Coupling Constants (³J): The magnitude of the vicinal proton-proton coupling constants (³JH,H) is related to the dihedral angle between the protons, as described by the Karplus equation. acs.org This allows for the determination of the relative orientation of substituents on the mannose ring and helps to establish its chair conformation (e.g., ⁴C₁ or ¹C₄).
NOE (Nuclear Overhauser Effect): NOE data, obtained from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments, provide information about protons that are close in space, irrespective of whether they are connected through bonds. iupac.orgnih.gov These through-space correlations are critical for determining the conformation around the glycosidic bond and establishing the spatial relationships between the sugar and any aglycone moiety. iupac.org For C-glycosides, the conformational behavior can often be accounted for by steric effects. iupac.org
Determining the stereochemistry at the anomeric center (C-1) is a critical aspect of characterization. The α or β configuration is typically assigned using a combination of NMR parameters. nih.govcdnsciencepub.com
Anomeric Proton Coupling Constant (³JH1,H2): The coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2) is highly diagnostic. researchgate.net In manno-configured pyranosides, a small ³JH1,H2 value (typically 1-3 Hz) indicates an equatorial-axial or equatorial-equatorial relationship, which is characteristic of an α-anomer. A larger value would suggest a β-anomer, though this is less common for mannose.
Anomeric Carbon Chemical Shift (δC-1): The ¹³C chemical shift of the anomeric carbon can also be indicative of its configuration. nih.govresearchgate.net Often, the anomeric carbon of a β-anomer resonates at a slightly higher field (lower ppm) than the corresponding α-anomer, although this rule can have exceptions.
One-Bond C-H Coupling Constant (¹JC1,H1): The magnitude of the one-bond coupling constant between the anomeric carbon and its attached proton can also be used. Typically, ¹JC1,H1 is larger for an α-anomer (~170 Hz) than for a β-anomer (~160 Hz). researchgate.net
NOE Correlations: The presence of specific NOE cross-peaks, for instance between H-1 and other protons on the ring (like H-3 and H-5), can provide definitive proof of the anomeric configuration.
Conformational Analysis via Coupling Constants and NOE Data
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful technique that provides information on the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (tandem MS or MS/MS), it offers detailed structural insights. nih.gov
The fragmentation of C-glycosides under MS/MS conditions is distinct from that of O-glycosides. researchgate.netmdpi.com While O-glycosides readily cleave at the glycosidic C-O bond, the C-C bond in C-glycosides is much more stable. mdpi.commdpi.com Consequently, fragmentation predominantly occurs through cross-ring cleavages of the sugar moiety. mdpi.comakjournals.com These fragmentation patterns are highly characteristic and serve as a diagnostic tool for identifying C-glycosides. researchgate.netoup.comnih.gov
The major fragmentation pathways involve water loss followed by Retro-Diels-Alder (RDA) reactions and alpha cleavage within the sugar ring. researchgate.net Common neutral losses observed from the protonated or deprotonated molecular ion in the MS/MS spectra of C-hexosides are summarized below.
| Notation | Neutral Loss (Da) | Description |
| 0,3X | 90 | Cross-ring cleavage |
| 0,2X | 120 | Cross-ring cleavage |
| 0,1X | 150 | Cross-ring cleavage |
These characteristic losses are instrumental in distinguishing C-glycosides from other isomers and in profiling them within complex mixtures. akjournals.comoup.com The relative intensities of these fragment ions can sometimes help differentiate between 6-C and 8-C substituted flavone (B191248) C-glycoside isomers, although this can be dependent on the instrument and collision energy. akjournals.com
High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). mdpi.comnih.govwaters.com This precision allows for the unambiguous determination of a molecule's elemental composition. exlibrisgroup.comrsc.org By calculating the molecular formula from the exact mass of the parent ion, researchers can confidently identify the compound and distinguish it from others with the same nominal mass. mdpi.com Furthermore, applying HRMS to the fragment ions generated in an MS/MS experiment allows for the determination of the elemental composition of each fragment, which greatly aids in elucidating the fragmentation pathways and confirming the structural assignments. nih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of D-Mannose, particularly in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the quantification and identification of D-Mannose. unipi.itnih.gov This technique combines the superior separation capabilities of liquid chromatography with the sensitive and selective mass analysis of mass spectrometry. unipi.it Methods have been developed for the accurate quantification of D-Mannose in human plasma and serum, often to investigate its role as a potential biomarker. nih.govnih.govnih.gov A key challenge in these analyses is the effective separation of D-Mannose from its C-2 epimer, D-glucose, which is typically present in much higher concentrations. unipi.it Successful separation is often achieved using specific columns, such as those based on hydrophilic interaction liquid chromatography (HILIC) or specialized polymer-based columns. sigmaaldrich.com
LC-MS/MS (tandem mass spectrometry) methods enhance selectivity and sensitivity, allowing for reliable quantification even at low endogenous levels. unipi.itnih.gov These methods often employ a stable isotope-labeled analogue, such as ¹³C₆-D-mannose, as an internal standard to compensate for matrix effects and variations in instrument response. unipi.itnih.govnih.gov A significant advantage of modern LC-MS methods is the ability to quantify D-Mannose without the need for time-consuming derivatization steps, streamlining sample preparation for routine analysis. unipi.itnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for analyzing monosaccharides like D-Mannose. nih.govresearchgate.net Due to the low volatility of sugars, a derivatization step is necessary before GC analysis. cabidigitallibrary.org This typically involves converting the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nist.govnist.gov The resulting TMS-derivatized D-Mannose can be effectively separated and identified based on its retention time and mass spectrum. cabidigitallibrary.orgpomics.com GC-MS has been instrumental in metabolomic studies, identifying and quantifying D-Mannose in various biological samples to understand its metabolic pathways. nih.govnih.gov The NIST Mass Spectrometry Data Center provides reference spectra for TMS-derivatized D-Mannose, aiding in its identification. cabidigitallibrary.org
Table 1: Exemplary LC-MS/MS Parameters for D-Mannose Analysis
| Parameter | Condition 1 nih.gov | Condition 2 unipi.it |
|---|---|---|
| Column | SUPELCOGEL™ Pb, 6% Crosslinked (300 x 7.8 mm, 9 μm) | Not specified, but achieved separation from glucose/galactose |
| Mobile Phase | 100% HPLC water | Not specified |
| Flow Rate | 0.5 mL/min | Not specified |
| Column Temperature | 80°C | Not specified |
| Detection | API 3200 QTRAP triple quadrupole MS (Negative ESI) | Tandem mass spectrometry |
| Linearity Range | 1–50 μg/mL | 0.31–40 μg/mL |
| Internal Standard | D-mannose-¹³C₆ | ¹³C₆-D-mannose |
Vibrational Spectroscopy: Infrared (IR) and Raman Applications
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and molecular structure of D-Mannose.
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups within the D-Mannose molecule. The FTIR spectrum of D-Mannose shows distinctive absorption bands corresponding to specific molecular vibrations. researchgate.net Key peaks include a broad absorption for O-H (hydroxyl) stretching, C-H stretching vibrations, and complex fingerprint absorptions corresponding to C-O-C and C-O stretching from the pyranose ring structure. researchgate.netnih.gov FTIR is also highly effective in confirming the modification of D-Mannose, for instance, by showing the appearance of new peaks like the ester (COO-) bond when mannose is functionalized. researchgate.netmdpi.com
Raman Spectroscopy offers a complementary vibrational analysis. It is particularly advantageous for studying aqueous solutions and can be used for the non-destructive identification of sugars. metrohm.comnih.gov Portable Raman spectrometers can rapidly identify D-Mannose without sample preparation. metrohm.com Studies have successfully used online Raman spectroscopy to monitor and quantify D-Mannose concentrations in real-time during bioprocesses, such as epimerization reactions involving D-glucose. nih.govnih.gov Specific Raman shifts can be used to distinguish between D-Mannose and D-glucose and even to quantify the different anomeric forms (α and β) of D-Mannose in solution. nih.govnih.gov
Table 2: Key Vibrational Peaks for D-Mannose and Derivatives
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| FTIR | ~2919, ~2854 | CH₂ stretching (in fatty acid chain of derivative) | researchgate.net |
| FTIR | ~1732 | Ester (C=O) stretching (in O-palmitoyl-mannose) | researchgate.net |
| FTIR | ~1062 | C-O-C stretching (pyranose ring) | researchgate.net |
| Raman | 960 | Used for quantification of D-Mannose | nih.gov |
| Raman | 974 | Used for quantification of D-Glucose (for differentiation) | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For D-Mannose and its derivatives, this technique provides unambiguous proof of its absolute stereochemistry and the preferred conformation in the solid state.
Studies on C-linked α-D-mannopyranosides have utilized X-ray crystallography to confirm that the mannose ring adopts the required ⁴C₁ chair conformation. arkat-usa.org This specific conformation is crucial for its binding interactions with biological receptors. arkat-usa.org Similarly, X-ray analysis of pradimicin complexes has been used to elucidate the precise geometry of how D-Mannose coordinates with calcium ions and the drug molecule, revealing a face-to-face arrangement of the aromatic rings bridged by the coordinated cation. jst.go.jp High-pressure crystallographic studies have shown that β-D-mannose undergoes a phase transition that reconstructs its hydrogen-bonding network while preserving the space-group symmetry. acs.org This detailed structural information is invaluable for understanding structure-function relationships and for rational drug design.
Chromatographic Methods for Purification and Quantification
Chromatography is essential for both the purification of D-Mannose from reaction mixtures or natural sources and for its precise quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis and purification of D-Mannose. nih.govfrontiersin.orgresearchgate.net Various HPLC methods have been developed that offer high reproducibility and accuracy for quantifying D-Mannose in diverse samples, including serum. frontiersin.orgfrontiersin.org The methods often involve derivatization of the sugar with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), to enhance detection sensitivity. frontiersin.orgfrontiersin.org
Different column chemistries are employed depending on the analytical needs. Reversed-phase columns like C18 are commonly used for separating derivatized monosaccharides. frontiersin.orgfrontiersin.org Anion-exchange chromatography has also proven effective for the rapid and accurate determination of underivatized mannose in plasma. researchgate.net The choice of mobile phase and gradient elution program is optimized to achieve baseline separation from other sugars, especially the challenging D-glucose epimer. frontiersin.org
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique has been used to purify and characterize mannose-containing polysaccharides and glycoproteins. nih.govnih.gov For instance, mannan-purified mannose-binding lectin (MBL) can be separated by SEC into its different oligomeric structures (e.g., trimers vs. higher-order oligomers). researchgate.net
Theoretical and Computational Chemistry of D Mannose 5 C D
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Ligand-Target Binding Dynamics (theoretical models)
Theoretical models are crucial for understanding the dynamic nature of the binding process between mannose-derived ligands and their protein targets. frontiersin.org While older models envisioned a static "lock-and-key" interaction, contemporary theories emphasize the flexibility of both the ligand and the receptor, with proteins existing as an ensemble of conformations. frontiersin.org Molecular Dynamics (MD) simulations have become a cornerstone for exploring these dynamic interactions, providing near-realistic insights into a compound's behavior within a biological target. mdpi.com
MD simulations allow researchers to model the conformational changes that occur upon ligand binding. frontiersin.org For instance, in studies of mannose-binding proteins (MBPs), which are C-type lectins that recognize high-mannose oligosaccharides, theoretical modeling is used to understand how ligand orientation is controlled and how this influences the recognition of multivalent ligands. nih.gov The orientation of bound ligands can be influenced by specific amino acid residues within the binding site, which can be investigated through a combination of crystallography, mutation studies, and molecular modeling. nih.gov
Steered Molecular Dynamics (SMD) is another powerful technique used to investigate the unbinding mechanism of a ligand from its target. By applying an external force, SMD simulations can reveal the dynamic evolution of ligand-target interactions during dissociation and can be used to compare the binding strengths of different compounds. frontiersin.org The application of these theoretical models provides a mechanistic understanding of complex biological systems at a molecular level. wisc.edu
Table 1: Theoretical Models in Ligand-Target Binding Studies
| Theoretical Method | Application | Target/System Example | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulating the dynamic nature of the binding event, conformational changes, and protein flexibility. | Protein-ligand complexes, monosaccharides in aqueous solution. frontiersin.orgmdpi.comnih.gov | frontiersin.orgmdpi.comnih.gov |
| Essential Dynamics Analysis | Extracting relevant conformations from long-timescale MD simulations for further analysis. | Aqueous D-glucose and D-galactose for ECD spectra modeling. nih.govresearchgate.net | nih.govresearchgate.net |
| Steered Molecular Dynamics (SMD) | Investigating ligand-target unbinding mechanisms and comparing binding strengths. | Cyclin-Dependent Kinase 5 (CDK5) inhibitors. frontiersin.org | frontiersin.org |
Docking and Molecular Modeling for Theoretical Biological Interactions (excluding efficacy/clinical)
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijsrtjournal.com This method is instrumental in structure-based drug design for rationalizing and optimizing binding interactions. frontiersin.org For mannose derivatives, docking studies are frequently employed to understand their interactions with key biological targets like the FimH adhesin of Uropathogenic Escherichia coli (UPEC) and various α-mannosidases. beilstein-journals.orgnih.govresearchgate.net
In a typical docking workflow, the target protein structure is prepared, often from X-ray crystallography data, and a ligand is placed into the binding site. ijsrtjournal.com The process scores different poses based on factors like steric and electrostatic interactions. For example, docking of a potent ligand into the FimH binding site yielded a docking score of -5.71 kcal·mol⁻¹. nih.gov Such studies help in identifying key interactions, such as the complex network of hydrogen bonds the N-acetylgalactosamine (GalNAc) moiety forms with FimH residues or the crucial π–π stacking interaction with a tyrosine residue. nih.govmdpi.com
Table 2: Example of Calculated Interaction Energies in a Ligand-Enzyme Complex
| Interacting Pair | Interaction Energy (ΔE) | Method | Target Enzyme | Reference |
|---|---|---|---|---|
| Inhibitor 29 and dGMII | -563.6 kcal mol⁻¹ | QM/MM (BP86/LACVP*:OPLS2005) | Golgi α-mannosidase II (dGMII) | beilstein-journals.org |
| (R)-1-hydroxyethyl group of 29 and dGMII | -49.3 kcal mol⁻¹ | QM/MM (BP86/LACVP*:OPLS2005) | Golgi α-mannosidase II (dGMII) | beilstein-journals.org |
| (R)-1-hydroxyethyl group and Tyr727 | -26.7 kcal mol⁻¹ | FMO-PIEDA | Golgi α-mannosidase II (dGMII) | beilstein-journals.org |
Reaction Mechanism Studies for Synthetic Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions involved in the synthesis of D-mannose derivatives. rsc.orgacs.org Theoretical calculations can characterize the structures and energies of reactants, intermediates, transition states, and products, providing insights that are often difficult to obtain experimentally. rsc.org
One area of study involves the characterization of low-energy conformations of reactive intermediates. For example, in the synthesis of septanose carbohydrates via D-mannose based oxepines, computational methods were used to understand the conformational preferences of these seven-membered rings. rsc.org Monte Carlo conformational searches followed by Density Functional Theory (DFT) optimization and single-point energy calculations were performed on the low-energy conformations. rsc.org The calculated coupling constants for these conformations were then weighted based on a Boltzmann distribution and compared with experimental NMR data to validate the conformational models. rsc.org This combined approach revealed that the reactivity of these oxepines in Ferrier rearrangement reactions is correlated with their conformational properties. rsc.org
Mechanistic studies are also vital for understanding and controlling stereoselectivity in glycosylation reactions. acs.org The glycosylation mechanism of mannuronic acid donors has been investigated using a combination of low-temperature NMR spectroscopy and computational analysis. acs.org These studies can identify short-lived, low-abundance reaction intermediates that may govern the stereochemical outcome of the reaction according to the Curtin–Hammett principle. acs.org For mannosyl donors, it was observed that C-3 acyl neighboring group participation can occur, proceeding through a dioxanium ion intermediate. The formation of this intermediate is a unimolecular reaction pathway, which can be confirmed by kinetic studies using techniques like 13C CEST (Chemical Exchange Saturation Transfer) NMR. acs.org
Table 3: Computational Methods in Synthetic Reaction Studies
| Reaction Studied | Computational Method | Finding/Application | Reference |
|---|---|---|---|
| Ferrier Rearrangement | Monte Carlo Conformational Search, DFT (B3LYP/6-31G(d,p)u+1s) | Characterized preferred conformations of D-mannose based oxepines and correlated conformation with reactivity. | rsc.org |
| Glycosylation | NMR Spectroscopy, 13C CEST NMR | Investigated reaction intermediates (e.g., dioxanium ion) and reaction pathways (unimolecular vs. bimolecular). | acs.org |
Biochemical Interactions and Mechanistic Elucidation of Biological Roles Excluding Therapeutic Outcomes
Enzymatic Recognition and Transformation (in vitro/theoretical)
The unique structural features of D-Mannose-5-C-d, particularly the substitution at the C-5 position, significantly influence its interaction with various enzymes involved in carbohydrate metabolism.
Interaction with Glycosidases and Glycosyltransferases (mechanistic focus)
The replacement of the oxygen atom in the pyranose ring with a methylene (B1212753) group in C-glycosides like this compound fundamentally alters their interaction with glycosidases and glycosyltransferases. These enzymes typically recognize the hemiacetal linkage of O-glycosides, which is absent in C-glycosides. This structural difference makes C-glycosides, including this compound, generally poor substrates for these enzymes. The mechanism of enzymatic action often involves the protonation of the glycosidic oxygen, a step that is impossible with the C-C bond in C-glycosides.
Resistance to Hydrolytic Enzymes
A key characteristic of this compound and other C-glycosides is their exceptional stability against enzymatic hydrolysis. The carbon-carbon bond linking the glycone (mannose) to the aglycone is significantly more resistant to cleavage by glycosidases compared to the oxygen-carbon bond found in naturally occurring O-glycosides. This resistance is a direct consequence of the higher bond energy of the C-C bond and its non-susceptibility to the standard hydrolytic mechanisms employed by these enzymes. This inherent stability makes C-glycosides valuable tools in glycobiology research as they can act as non-hydrolyzable mimics of natural substrates.
Theoretical Metabolic Fates and Pathways (in vitro/cellular models)
Given its resistance to enzymatic degradation, the theoretical metabolic fate of this compound in in vitro and cellular models is limited. It is not expected to enter mainstream glycolysis or other carbohydrate metabolic pathways in the same manner as D-mannose. In cellular models, it would likely not be processed by the enzymes that typically phosphorylate and convert mannose. Its metabolic fate would largely depend on the nature of the aglycone attached at the C-5 position and whether other cellular enzymes can modify it. Without a susceptible glycosidic bond, its core structure is predicted to remain intact within the cellular environment of in vitro models.
Molecular Recognition by Carbohydrate-Binding Proteins (Lectins) (in vitro/theoretical)
The ability of this compound to be recognized by lectins is a critical aspect of its biochemical function, as it can mimic natural mannose-containing ligands.
Specificity and Affinity Studies in Model Systems
In vitro studies using model systems are crucial for determining the specificity and affinity of this compound for various mannose-binding lectins. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify these interactions. The affinity of this compound for a particular lectin will depend on how well the C-glycosidic linkage and the aglycone fit into the binding pocket, compared to the natural O-glycosidic linkage. While the core mannose structure is recognized, alterations at the anomeric carbon can influence binding affinity.
A hypothetical data table illustrating potential findings from such studies is presented below:
| Lectin | Ligand | Dissociation Constant (K_d) (µM) |
| Concanavalin A | Methyl-α-D-mannopyranoside | 100 |
| Concanavalin A | This compound-R¹ | 150 |
| DC-SIGN | Methyl-α-D-mannopyranoside | 2000 |
| DC-SIGN | This compound-R¹ | 2500 |
Note: The values presented are hypothetical and for illustrative purposes only. R¹ represents a generic aglycone.
Role in Cell-Cell Recognition Processes (mechanistic, not physiological outcomes)
Mechanistically, this compound can participate in cell-cell recognition processes by acting as a competitive inhibitor of natural mannose-lectin interactions. By binding to mannose-specific lectins on the surface of one cell, it can block the binding of that cell to mannose-containing glycans on an adjacent cell. This inhibitory action is based on molecular mimicry. The extent of this inhibition depends on the binding affinity of this compound for the specific lectin involved in the recognition process. The stability of C-glycosides ensures that they can persistently occupy the lectin binding sites without being degraded, thus providing a sustained blockade of the natural cell-cell recognition event in experimental settings.
Proposed Role in Cellular Signaling Pathways (mechanistic, not physiological outcomes)
D-Mannose-6-phosphate functions as a crucial molecular tag in the intracellular sorting of specific proteins and has been proposed to act as a signaling molecule, influencing cellular pathways indirectly through its interaction with specific receptors. mdpi.comnih.gov Its role is not merely that of a metabolic intermediate but extends to a regulatory capacity, modulating the localization and, consequently, the function of lysosomal enzymes.
The primary mechanism of M6P-dependent signaling is mediated through mannose-6-phosphate (B13060355) receptors (MPRs). mdpi.comwikipedia.org These transmembrane proteins, located in the trans-Golgi network (TGN), recognize and bind the M6P moiety on newly synthesized lysosomal hydrolases. wikipedia.orgfrontiersin.org This binding event initiates the packaging of the hydrolase-receptor complex into clathrin-coated vesicles for transport to the late endosomes. wikipedia.orgnih.gov The acidic environment of the late endosome (pH ~6.0) facilitates the dissociation of the M6P-tagged enzyme from its receptor. wikipedia.orgwikipedia.org The receptor is then recycled back to the TGN, while the hydrolase is delivered to the lysosome. wikipedia.orgwikipedia.org This trafficking pathway ensures that potent hydrolytic enzymes are sequestered within the lysosome, preventing indiscriminate degradation of cellular components.
Furthermore, studies have indicated that M6P can act as a second messenger-like signaling molecule under conditions of cellular stress, such as viral infection or endoplasmic reticulum (ER) stress. nih.gov Elevated intracellular concentrations of M6P can trigger the cleavage of lipid-linked oligosaccharides (LLO), which are precursors for protein N-glycosylation. nih.gov This suggests a feedback mechanism where M6P levels can regulate the initial steps of the glycosylation pathway itself.
Interaction with Intracellular Glycosyltransferases
The function of D-Mannose-6-phosphate in cellular signaling is intrinsically linked to its creation and recognition by a series of enzymes, including glycosyltransferases. The generation of the M6P signal itself is a two-step enzymatic process that occurs in the cis-Golgi apparatus and involves N-acetylglucosamine-1-phosphotransferase (GNPT). wikipedia.orgpnas.org
First, GNPT, a hexameric complex of α, β, and γ subunits, catalyzes the transfer of a GlcNAc-1-phosphate group from a UDP-GlcNAc donor to specific mannose residues on the N-linked glycans of lysosomal hydrolases. pnas.orgmdpi.com The GNPT complex exhibits remarkable specificity, recognizing a protein determinant on the hydrolases to ensure that only lysosomal enzymes are tagged. frontiersin.org The γ subunit of GNPT contains a domain that binds to high-mannose type N-glycans, potentially helping to position the substrate for catalysis. pnas.orgmdpi.com The proper localization of the GNPT complex to the Golgi is essential and is mediated by its interaction with other proteins, such as the lysosomal enzyme trafficking factor (LYSET). glycoforum.gr.jpembopress.org
In the second step, the N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme," removes the terminal GlcNAc residue, exposing the M6P recognition marker. frontiersin.org This final M6P tag is then recognized by the Mannose-6-Phosphate Receptors (MPRs). wikipedia.org
The interaction of M6P with other enzymes is also critical. Phosphomannomutase converts M6P to mannose-1-phosphate, which is a precursor for the synthesis of GDP-mannose, a key building block for glycosylation reactions. nih.govfrontiersin.org Therefore, M6P sits (B43327) at a crossroads, where its conversion or utilization directly impacts the availability of substrates for various glycosyltransferases throughout the cell.
Modulation of Glycoconjugate Biosynthesis (mechanistic, not outcomes)
D-Mannose-6-phosphate is a central metabolite for the synthesis of mannose-containing glycoconjugates, including N-linked glycans, O-linked glycans, and glycosylphosphatidylinositol (GPI) anchors. acs.orgnih.gov Its availability directly modulates the rate of biosynthesis of these essential molecules.
The primary route through which M6P influences glycoconjugate synthesis is via its conversion to GDP-mannose. frontiersin.org This conversion is a two-step process:
Isomerization: Phosphomannomutase (PMM) catalyzes the reversible conversion of mannose-6-phosphate to mannose-1-phosphate. researchgate.net
Activation: GDP-mannose pyrophosphorylase (GDP-MP) then uses guanosine (B1672433) triphosphate (GTP) to convert mannose-1-phosphate into GDP-mannose. frontiersin.org
GDP-mannose is the activated mannose donor for most mannosyltransferases, which are enzymes that transfer mannose to growing glycan chains on proteins and lipids. frontiersin.org Therefore, the cellular pool of M6P is a critical determinant for the mannosylation capacity of the cell. An accumulation of M6P, for instance in cells with low levels of the enzyme mannose-6-phosphate isomerase (MPI), can lead to an increased flux towards the N-glycosylation pathway. acs.org This can result in enhanced transit and activity of M6P-modified enzymes like cathepsin B in the lysosomes. acs.org Conversely, a depletion of M6P would mechanistically limit the production of GDP-mannose, thereby impairing the synthesis of essential glycoconjugates. frontiersin.org
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Mechanistic Role |
|---|---|---|---|---|
| N-acetylglucosamine-1-phosphotransferase (GNPT) | UDP-GlcNAc, Lysosomal Hydrolase N-glycan | GlcNAc-P-Mannose-Hydrolase, UMP | cis-Golgi | Creates the initial M6P tag on lysosomal enzymes. wikipedia.orgpnas.org |
| Uncovering Enzyme (α-N-acetylglucosaminidase) | GlcNAc-P-Mannose-Hydrolase | M6P-Hydrolase, GlcNAc | cis-Golgi | Exposes the final M6P recognition signal. frontiersin.org |
| Phosphomannomutase (PMM) | Mannose-6-phosphate | Mannose-1-phosphate | Cytosol/ER | Isomerizes M6P for entry into the GDP-mannose pathway. nih.govresearchgate.net |
| GDP-mannose pyrophosphorylase (GDP-MP) | Mannose-1-phosphate, GTP | GDP-mannose, Pyrophosphate | Cytosol | Produces the activated mannose donor for glycosylation. frontiersin.org |
Theoretical Models of Interaction with Microorganism Surface Structures (mechanistic, not clinical)
The surface of many microorganisms is decorated with lectins, which are carbohydrate-binding proteins that mediate adhesion to host cells—a critical first step in many infections. Theoretical models propose that mannose derivatives can act as competitive inhibitors, preventing this adhesion. While much of the research focuses on D-mannose itself, the principles can be extended to its phosphorylated form, D-Mannose-6-phosphate, based on structural similarity.
The underlying mechanism is one of molecular mimicry. mdpi.com Pathogenic bacteria, such as uropathogenic Escherichia coli (UPEC), utilize surface adhesins to bind to mannosylated glycoproteins on the surface of host epithelial cells, for example, the uroplakins on bladder cells. asm.orgnih.gov By introducing a high concentration of a soluble mannose analog, the binding sites of the bacterial adhesins can be saturated, thereby blocking their interaction with the host cell receptors. mdpi.com
Inhibition of Adhesion Mechanisms (e.g., FimH adhesins, theoretically)
The type 1 fimbrial adhesin, FimH, is a well-characterized lectin found on the tip of pili of UPEC and is crucial for the colonization of the urinary tract. asm.orgnih.gov The FimH protein has a highly conserved mannose-binding pocket that recognizes terminal α-D-mannose residues on host glycoproteins. asm.orgnih.gov
Theoretically, D-Mannose-6-phosphate could function as a competitive antagonist of FimH. The interaction is based on the structural resemblance of the mannose ring in M6P to the terminal mannose residues of host cell receptors. The FimH adhesin would bind to the soluble M6P in the extracellular environment, preventing it from attaching to the mannosylated proteins on the urothelial surface. mdpi.com This inhibition is a purely physical blockade of the binding site.
Research has shown that synthetic mannosides with hydrophobic extensions (aglycones) can exhibit significantly higher affinity for the FimH binding pocket than mannose itself, sometimes by orders of magnitude. plos.orgmdpi.com This is because the FimH protein has a hydrophobic region adjacent to the mannose-binding site. mdpi.com While the large, charged phosphate (B84403) group on M6P differs significantly from a hydrophobic aglycone, its potential interaction would still be governed by its ability to fit within the primary mannose-binding pocket. The affinity of this interaction would determine its efficacy as a theoretical inhibitor compared to D-mannose or synthetic mannosides.
| Molecule | Proposed Mechanism of Action | Target | Basis of Interaction |
|---|---|---|---|
| D-mannose | Competitive Inhibition | FimH adhesin of UPEC | Structural similarity to terminal mannose on host glycoproteins. mdpi.com |
| Heptyl α-D-mannose | Competitive Inhibition | FimH adhesin of UPEC | High-affinity binding to mannose pocket and adjacent hydrophobic region. plos.org |
| D-Mannose-6-phosphate | Theoretical Competitive Inhibition | FimH adhesin of UPEC | Structural similarity of the mannose moiety; potential steric/charge effects from the phosphate group. |
Advanced Research Applications and Methodological Innovations
Development of D-Mannose-5-C-d as a Glycoprobe for Research
Glycoprobes are essential tools for visualizing and quantifying the roles of carbohydrates in biological systems. The development of this compound into such a probe would leverage its inherent stability and the specific recognition of the mannose structure by various proteins, such as lectins.
The modification of C-glycosides with fluorescent tags or radioisotopes is a common strategy for tracking their distribution and metabolic fate. nih.gov Fluorescent derivatives of C-glycosides, for instance, have been synthesized to monitor glucose uptake and for single-molecule imaging of glycan-lectin interactions on cell surfaces. nih.gov Similarly, radiolabeling with isotopes like deuterium (B1214612) can provide a means for metabolic tracking without the steric hindrance of larger fluorescent molecules. nih.gov
The synthesis of a fluorescent this compound probe would likely involve the attachment of a fluorophore to a non-essential position on the mannose ring or the aglycone moiety. Such a probe could be used to study the dynamics of mannose-binding receptors, like the mannose receptor (CD206), which is crucial in the immune response. nih.govnih.gov
Radiolabeled this compound, on the other hand, could be synthesized to incorporate a radioactive isotope or to utilize the existing deuterium atom as a tracer in mass spectrometry-based metabolic studies. nih.gov Deuterated carbohydrates are valuable for elucidating metabolic pathways and can be tracked in vivo. anr.fr The C5 deuteration in this compound could be particularly useful for studying enzymatic processes involving the C5 position of mannose. acs.org
Table 1: Potential Probes Derived from this compound and Their Research Applications
| Probe Type | Example Modification | Potential Research Application |
| Fluorescent Probe | Conjugation with a fluorophore (e.g., Cy5) | In vitro and in vivo imaging of mannose receptor-positive cells, such as macrophages. nih.gov |
| Radiolabeled Probe | Incorporation of a radioisotope (e.g., ¹⁴C) | Tracking metabolic fate and biodistribution in animal models. |
| Deuterated Tracer | Utilization of the inherent C5-deuterium | Mass spectrometry-based analysis of mannose metabolism and enzymatic pathways involving the C5 position. acs.org |
C-glycosides can be immobilized on solid supports to create affinity chromatography resins for the purification of carbohydrate-binding proteins. cuny.edu D-mannose-functionalized resins are commonly used to isolate mannose-specific lectins and other mannose-binding proteins. The stability of the C-glycosidic bond ensures the longevity and reusability of these affinity matrices.
A resin functionalized with this compound could be employed to isolate and study proteins that specifically interact with the C5 position of mannose. The deuterium at this position could also serve as a subtle probe to investigate the stringency of binding pockets in mannose-binding proteins.
Fluorescent and Radiolabeled Derivatives for in vitro Cellular Tracing
Scaffolds for Glycomimetic Design and Synthesis (research tools)
Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates. The stability of C-glycosides makes them excellent scaffolds for the design of glycomimetics with improved therapeutic potential. cuny.edu
The primary advantage of C-glycosides is their resistance to enzymatic and chemical hydrolysis, which addresses a major limitation of natural O-glycosides in therapeutic applications. cuny.edunumberanalytics.com The design of C-glycoside mimetics focuses on retaining the essential binding epitopes of the parent carbohydrate while optimizing for stability and specificity. The stereochemistry of the C-glycosidic bond is crucial for biological activity. numberanalytics.com
In the context of this compound, the α-anomer is often desired for targeting mannose-binding lectins. The synthesis of α-C-mannosides can be challenging, and various strategies have been developed to achieve the desired stereoselectivity. nih.gov
Multivalent presentation of carbohydrates can dramatically increase their binding affinity to receptors, a phenomenon known as the glycoside cluster effect. nih.gov C-glycosides are ideal building blocks for the synthesis of multivalent structures due to their stability and the versatility of their synthesis. nih.govrsc.org These multivalent constructs can be assembled on various scaffolds, such as dendrimers, polymers, or nanoparticles. nih.govrsc.org
A multivalent glycomimetic based on this compound could be a potent inhibitor of mannose-mediated biological processes, such as pathogen adhesion or inflammatory responses. The synthesis would involve the attachment of multiple this compound units to a central core using robust ligation chemistries. nih.gov
Table 2: Key Considerations in the Design of this compound-Based Glycomimetics
| Design Principle | Objective | Example Strategy |
| Stability | Enhance resistance to hydrolysis | Utilize the inherent stability of the C-glycosidic bond. numberanalytics.com |
| Specificity | Target specific mannose-binding proteins | Control the stereochemistry of the anomeric carbon (α- or β-). nih.gov |
| Affinity | Increase binding strength to receptors | Synthesize multivalent constructs with multiple mannose units. nih.govrsc.org |
| Functionality | Enable conjugation to other molecules | Incorporate a linker with a reactive functional group. rsc.org |
Design Principles for Enhanced Stability and Specificity
Integration into Advanced Materials Science Research (hypothetical, research-focused)
The unique properties of C-glycosides also make them attractive for applications in materials science. Their integration into polymers and nanoparticles can create advanced materials with novel functionalities. numberanalytics.com
Hypothetically, this compound could be incorporated into biodegradable polymers to create nanoparticles for targeted drug delivery. nih.gov The mannose moieties on the surface of these nanoparticles would target them to cells expressing mannose receptors, while the deuterium label could be used to track the particles using techniques like neutron scattering.
Furthermore, carbohydrate-based low molecular weight gelators can form self-assembling hydrogels with applications in tissue engineering and controlled release. odu.edu this compound derivatives could potentially be designed to form such gels, with the deuterium label providing a unique handle for characterizing the gel structure and dynamics. The development of carbohydrate-based materials is a burgeoning field with the potential to address challenges in biomedicine and beyond. nih.gov
Biomaterials with Tailored Glycan Interfaces
The development of advanced biomaterials often requires precise control over surface properties to mediate biological interactions. C-glycosides of D-mannose are emerging as superior candidates for creating biomaterials with tailored glycan interfaces. The stability of the C-glycosidic bond ensures that the mannose moieties remain intact and functional on the material surface for extended periods, even in biologically active environments.
Researchers are leveraging C-mannosides to mimic the natural glycocalyx, the dense layer of carbohydrates on the surface of most cells. These synthetic glycan interfaces can be used to study cell adhesion, signaling, and differentiation. For instance, surfaces functionalized with C-mannoside clusters can specifically interact with mannose-binding lectins, such as Concanavalin A, or with receptors on immune cells like macrophages. This specific recognition is crucial for applications in tissue engineering, implantable devices, and diagnostic platforms.
Key Research Findings in C-Mannoside Biomaterials:
| Application Area | Research Focus | Key Finding |
| Tissue Engineering | Promoting specific cell adhesion | C-mannoside surfaces enhance the attachment and proliferation of certain cell types by mimicking the extracellular matrix. |
| Medical Implants | Reducing biofilm formation | Surfaces coated with C-mannosides can be designed to interfere with bacterial adhesion, a critical first step in biofilm formation. |
| Diagnostic Arrays | Detecting pathogen presence | Immobilized C-mannosides on sensor chips can capture bacteria or viruses that utilize mannose receptors for host invasion, enabling rapid detection. |
| Immunomodulation | Regulating immune response | Biomaterials with controlled densities of C-mannosides can be used to either stimulate or suppress inflammatory responses by engaging with macrophage mannose receptors. researchgate.net |
The synthesis of these functionalized biomaterials often involves the chemical conjugation of pre-synthesized C-mannosides onto a polymer backbone or a solid support. The inherent stability of the C-glycoside linkage is a significant advantage during these, often harsh, chemical modification steps.
Nanocarriers for Targeted Delivery (Concept)
The concept of targeted delivery aims to increase the concentration of therapeutic or diagnostic agents at a specific site in the body, thereby enhancing efficacy and reducing side effects. Functionalizing nanocarriers with specific ligands that recognize receptors on target cells is a primary strategy to achieve this. D-mannose is an ideal targeting ligand for various cell types, particularly macrophages and certain cancer cells that overexpress mannose receptors.
C-mannosides offer a robust method for decorating the surface of nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers. nih.govmdpi.com The stability of the C-C bond prevents the premature cleavage of the targeting ligand in the bloodstream, ensuring that the nanocarrier retains its targeting capability until it reaches its destination. mdpi.com
Conceptual Framework for C-Mannoside Functionalized Nanocarriers:
Nanocarrier Core: Composed of biocompatible materials (e.g., PLGA, chitosan, lipids) that encapsulate the payload. mdpi.comfrontiersin.org
Linker Chemistry: A flexible linker (e.g., PEG) is often used to attach the C-mannoside to the nanocarrier surface. This provides steric accessibility for receptor binding. nih.gov
C-Mannoside Ligand: The terminal C-mannoside acts as the "key" to bind to the mannose receptors (the "lock") on the target cell surface. mdpi.comfrontiersin.org
Receptor-Mediated Endocytosis: Upon binding, the entire nanocarrier is internalized by the cell, delivering its payload directly into the intracellular environment. frontiersin.org
Studies have demonstrated that nanoparticles functionalized with D-mannose show significantly increased uptake by macrophages compared to non-functionalized nanoparticles. researchgate.netfrontiersin.org This enhanced uptake is crucial for delivering drugs to treat intracellular pathogens or for modulating immune responses. While many studies use O-linked mannose for functionalization, the conceptual advantages of using the more stable C-mannosides are driving research into their synthesis and application in next-generation nanocarrier systems. mdpi.comnih.govrsc.org
Synthetic Biology and Metabolic Engineering for C-Glycoside Production
The chemical synthesis of C-glycosides is often complex, multi-step, and low-yielding. mdpi.com Consequently, there is growing interest in using synthetic biology and metabolic engineering to produce these valuable compounds in microbial systems like E. coli or yeast. researchgate.netresearchgate.net This biotechnological approach offers the potential for more sustainable, scalable, and cost-effective production. researchgate.netdntb.gov.ua
The biosynthesis of C-glycosides is catalyzed by a specific class of enzymes called C-glycosyltransferases (CGTs). researchgate.net Unlike the more common O-glycosyltransferases, CGTs form a C-C bond between a sugar donor (like UDP-glucose or GDP-mannose) and an acceptor molecule. researchgate.netnih.gov
Strategies for Engineering C-Glycoside Production:
Pathway Reconstruction: This involves introducing the necessary biosynthetic genes into a host microorganism. For C-mannoside production, this would include the gene for a C-mannosyltransferase and potentially pathways to increase the intracellular pool of a suitable mannose donor, such as GDP-D-mannose. nih.gov
Enzyme Engineering: The natural diversity of CGTs is limited. mdpi.com Protein engineering and directed evolution are being used to create novel CGTs with altered substrate specificity or improved catalytic efficiency. nih.gov For example, researchers are working on evolving O-glycosyltransferases to perform C-glycosylation, which would vastly expand the toolbox for creating novel C-glycosides. nih.gov
Host Strain Optimization: The host organism's metabolism is often engineered to channel more precursor metabolites towards the desired C-glycoside product and to minimize the formation of competing byproducts. researchgate.net This can involve using technologies like polyprotein expression systems to ensure balanced expression of pathway enzymes. nih.gov
Recent breakthroughs have demonstrated the feasibility of these approaches for producing flavonoid C-glycosides in engineered microbes. researchgate.net While the production of simple aryl C-mannosides has not been as extensively reported, the principles are directly transferable. The elucidation of biosynthetic pathways, such as those for phosphatidylinositol mannosides (PIMs) in mycobacteria which involve GT-C-type glycosyltransferases, provides valuable insights into the enzymes that could be harnessed for these efforts. nih.govgenome.jp
Future Research Directions and Unexplored Avenues
Integration with Omics Technologies (Glycomics, Metabolomics)
The integration of "omics" technologies, such as glycomics and metabolomics, stands to revolutionize our understanding of D-Mannose-5-C-d's role in biological systems. mdpi.com These high-throughput approaches allow for a comprehensive analysis of the complex molecular interactions and pathways influenced by this C-glycoside. nih.gov
Metabolomics, the study of small molecules or metabolites, can provide a snapshot of the metabolic state of a cell or organism. nih.gov By applying metabolomics, researchers can track the fate of this compound and identify the metabolic pathways it perturbs. For instance, studies have already utilized metabolomics to identify changes in D-mannose levels in disease states, highlighting the potential to apply similar techniques to its C-glycoside derivatives. nih.gov Glycomics, the comprehensive study of the glycome (the entire complement of sugars in an organism), can elucidate how this compound might influence glycosylation processes, which are crucial for a wide range of cellular functions. researchgate.net
The combined power of these omics platforms can create detailed molecular maps, revealing novel interactions and biological functions of this compound. mdpi.com This integrated approach is essential for moving beyond a one-dimensional understanding and capturing the full complexity of the compound's biological impact.
High-Throughput Synthesis and Screening of this compound Analogues
To fully explore the structure-activity relationships of this compound, the development of high-throughput synthesis and screening methods is crucial. These technologies enable the rapid creation and evaluation of a large library of analogues, where specific parts of the molecule are systematically modified.
High-throughput screening has already been successfully employed in identifying fungal genes that modulate host immune responses, demonstrating the power of this approach in deciphering complex biological interactions. nih.gov Similar strategies can be adapted to screen libraries of this compound analogues for various biological activities. By generating diverse chemical variants, researchers can identify key structural features responsible for specific effects and optimize compounds for desired functions.
Exploration of this compound in Novel Biological Systems (mechanistic, not clinical)
While much of the research on mannose has focused on its role in urinary tract infections, the exploration of this compound in other biological systems from a mechanistic standpoint is a promising frontier. droracle.aiedwardcalleja.comnih.gov C-glycosides are known to be more stable than their O-glycoside counterparts, suggesting they may have unique and lasting effects in various biological contexts. mdpi.com
Future studies could investigate the role of this compound in fundamental cellular processes. For example, mannose and its derivatives are known to be involved in protein glycosylation, a critical post-translational modification that affects protein folding, stability, and function. researchgate.netresearchgate.net Investigating how this compound influences these processes in different cell types could uncover novel regulatory mechanisms. Furthermore, exploring its interactions with various mannose-binding receptors on immune cells could provide insights into its potential immunomodulatory properties, independent of any clinical application. techscience.com
Advancements in Computational Prediction of C-Glycoside Bioactivity
Computational approaches are becoming increasingly powerful in predicting the biological activity of molecules, offering a time- and cost-effective way to guide experimental research. For C-glycosides like this compound, computational methods can be used to model their interactions with biological targets, such as enzymes and receptors.
By leveraging computational chemistry, researchers can predict the binding affinity and specificity of this compound and its analogues for various proteins. This can help in prioritizing which compounds to synthesize and test in the lab. Furthermore, the development of predictive models for C-glycoside bioactivity can accelerate the discovery of new compounds with desired biological functions. researchgate.net
Sustainable and Green Chemistry Approaches in this compound Synthesis
As the interest in this compound and other C-glycosides grows, so does the need for sustainable and environmentally friendly synthesis methods. scispace.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. scispace.com
Recent advancements have shown the potential of biocatalysis and the use of continuous-flow reactors for more sustainable chemical synthesis. rsc.orgresearchgate.net For example, enzymatic methods can offer high selectivity and operate under mild conditions, reducing the environmental impact of the synthesis. nih.gov Applying these green chemistry approaches to the production of this compound will be essential for its future development and application, ensuring that its production is as beneficial as its potential biological activities. beilstein-journals.org
Q & A
Q. Notes
- All answers emphasize methodological rigor, reproducibility, and alignment with peer-reviewed standards.
- Advanced questions integrate frameworks (e.g., FINER, P-E/I-C-O) to align with hypothesis-driven research.
- Data tables (e.g., calibration curves, QC parameters) are implied in methodological steps but omitted here for brevity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
